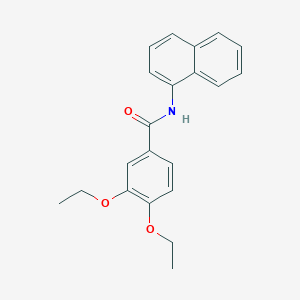
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea, also known as EDOU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is not fully understood. However, it is thought that N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea exerts its effects by inhibiting the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of amyloid-beta peptide aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea inhibits the aggregation of amyloid-beta peptides by binding to these peptides and preventing their aggregation.
实验室实验的优点和局限性
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have potent anti-cancer and anti-neurodegenerative effects, making it a potential candidate for the development of new therapies. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
未来方向
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. One potential direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the potential side effects of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea and to develop methods for minimizing these side effects.
合成方法
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with urea and a catalyst, such as potassium carbonate, to yield N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. The overall yield of this synthesis method is approximately 70%.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new cancer therapies.
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new Alzheimer's disease therapies.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-20-13-6-4-3-5-12(13)18-16(19)17-11-7-8-14-15(9-11)22-10-21-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAYUQWTFKRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5880039.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![4-[(3-methylphenyl)amino]-N'-(1-phenylethylidene)butanohydrazide](/img/structure/B5880126.png)